molecular formula C10H13N5 B1274235 Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- CAS No. 67026-34-0

Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-

Cat. No.: B1274235
CAS No.: 67026-34-0
M. Wt: 203.24 g/mol
InChI Key: CLHNOAUGSNXENE-UHFFFAOYSA-N
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Description

Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-', is an organic compound belonging to the class of guanidines. It is a heterocyclic and aromatic compound, consisting of a six-membered ring with two nitrogen atoms, one carbon and three nitrogen atoms. Guanidine is a common component of proteins, and its structure is similar to that of arginine, a natural amino acid. Guanidine has a wide range of applications in the scientific and industrial fields, such as in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the manufacture of detergents.

Scientific Research Applications

Crystal and Molecular Structure Studies

  • Guanidine derivatives are used in structural studies, including the analysis of crystal and molecular structures. For instance, studies have examined the structures of related compounds, revealing details about their conformation and hydrogen bond networks (Ianelli & Pelizzi, 1992).

Cancer Chemotherapy

  • Certain guanidino-containing drugs, like CHS 828 (a pyridyl cyanoguanidine), are under research for cancer chemotherapy. These compounds are known for their cytotoxic effects and have unique properties like non-cross-resistance to standard drugs and pronounced activity in drug-resistant tumor models (Ekelund, Nygren, & Larsson, 2001).

Chemical Synthesis and Compound Development

  • Guanidine compounds are crucial in synthesizing diverse chemical structures. For example, N 1 -Acyl-, N 1 -alkoxycarbonyl-, and N 1 -(N,N-dialkylcarbamoyl)guanidines have been used to produce rearranged products, like 1,3,4-oxadiazoles (Suyama et al., 2003).

Potassium Channel Research

  • Guanidines are significant in studying potassium channels. They are used to synthesize radioligands that help characterize the interactions of potassium channel openers and blockers (Manley et al., 1993).

Antimicrobial and Antifungal Research

  • Some guanidine derivatives have been evaluated for their antimicrobial and antifungal activities, revealing potential applications in treating infections (Srinivas, Nagaraj, & Reddy, 2008).

Development of Fluorescent Ligands

  • The synthesis of fluorescent ligands containing guanidine functionalities, for example, for targeting histamine H2 receptors, illustrates the use of guanidine derivatives in receptor studies (Malan et al., 2004).

Properties

IUPAC Name

1-cyano-2-propan-2-yl-3-pyridin-3-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-8(2)14-10(13-7-11)15-9-4-3-5-12-6-9/h3-6,8H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHNOAUGSNXENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(NC#N)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985882
Record name N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67026-34-0
Record name Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067026340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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